molecular formula C20H23ClN6OS B2374333 2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 946364-62-1

2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2374333
CAS No.: 946364-62-1
M. Wt: 430.96
InChI Key: ZFWUMSUADOPGJC-UHFFFAOYSA-N
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Description

Structural Features: This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocycle known for its structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors . Key substituents include:

  • 4-Pyrrolidin-1-yl group: Improves solubility and modulates steric interactions.
  • Acetamide side chain with 4-chlorophenyl: A common pharmacophore in bioactive molecules, contributing to target affinity .

Alkylation of pyrazolo[3,4-d]pyrimidine intermediates with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

Sequential functionalization of the pyrimidine core, as seen in reactions with pyrrolidine and methylthio groups .

Potential Applications: Pyrazolo[3,4-d]pyrimidines are explored for antitumor and kinase-inhibitory activities due to their purine-mimetic properties .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6OS/c1-29-20-24-18(26-9-2-3-10-26)16-13-23-27(19(16)25-20)11-8-22-17(28)12-14-4-6-15(21)7-5-14/h4-7,13H,2-3,8-12H2,1H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWUMSUADOPGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=C(C=C3)Cl)C(=N1)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the chlorophenyl and methylthio groups. Common reagents used in these reactions include chlorinating agents, thiolating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as enzyme inhibition, receptor modulation, or antimicrobial properties. Researchers study these effects to develop new therapeutic agents.

Medicine

In medicine, compounds like this compound are investigated for their potential to treat diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity makes it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 6-Methylthio, 4-pyrrolidin-1-yl, 4-chlorophenyl acetamide Antitumor (inferred)
3,6-Diamino-4-[2-chloro-4-(pyrrolidin-1-yl)phenyl]-N-(4-chlorophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide (KuSaSch063) Thieno[2,3-b]pyridine Cyano, carboxamide, pyrrolidinyl, 4-chlorophenyl Antiplasmodial
2-(4-((5-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide (Compound 18) Pyrimidine-pyrazole Fluoro, methylpyrazole, acetamide CDK2 inhibition
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide Pyrazolo[3,4-b]pyridine Trifluoromethylphenyl, 4-chlorophenyl Not specified (structural analog)
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine-chromenone Fluoro, chromenone, acetamide Kinase inhibition (inferred)

Structural Analysis

  • Core Heterocycle: The target compound’s pyrazolo[3,4-d]pyrimidine core is shared with Example 83 (), but KuSaSch063 () uses a thieno[2,3-b]pyridine system, which may alter electronic properties and target selectivity.
  • Substituent Effects: 6-Methylthio vs. 4-Pyrrolidin-1-yl vs. 4-Trifluoromethyl (): Pyrrolidine improves solubility, whereas trifluoromethyl enhances metabolic stability .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 4-chlorophenyl moiety, which may enhance lipophilicity and receptor binding.
  • A pyrrolidinyl group that could contribute to its neuroactive properties.
  • A pyrazolo[3,4-d]pyrimidine core known for various pharmacological activities.

Table 1: Structural Components

ComponentDescription
4-ChlorophenylAromatic ring with chlorine substitution
PyrrolidinylFive-membered nitrogen-containing ring
Pyrazolo[3,4-d]pyrimidineHeterocyclic compound with potential biological activity

The biological activity of this compound is primarily linked to its interactions with specific receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of certain pathways involved in inflammation and neuroprotection.

Key Mechanisms

  • Inhibition of COX Enzymes : Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators.
  • Neuroprotective Effects : The presence of the pyrrolidinyl group suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
  • Receptor Interactions : The compound may interact with G protein-coupled receptors (GPCRs), which play a significant role in various physiological responses.

Efficacy in Biological Models

Several studies have assessed the efficacy of this compound in vitro and in vivo. For instance:

  • Anti-inflammatory Activity : In animal models of inflammation, such as carrageenan-induced paw edema, the compound demonstrated significant anti-inflammatory effects comparable to established anti-inflammatory drugs like indomethacin.

Table 2: Efficacy Data from Animal Studies

Study TypeModelED50 (µM)Comparison DrugReference
In vivoPaw edema11.60Indomethacin
In vitroCOX-2 inhibition0.04 ± 0.09Celecoxib

Case Study 1: Neuroinflammation

A recent study explored the effects of the compound on neuroinflammation markers in rodent models. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential use in treating neurodegenerative diseases.

Case Study 2: Pain Management

In a controlled trial assessing pain relief efficacy, subjects receiving the compound reported lower pain scores compared to placebo groups, highlighting its analgesic properties.

Q & A

Q. What are the recommended synthetic routes for this compound, and what reaction conditions optimize yield?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 4-chlorophenyl derivatives and thioacetamide under reflux in ethanol .
  • Step 2 : Introduction of the pyrrolidin-1-yl group using alkylation or nucleophilic substitution, often requiring anhydrous dimethylformamide (DMF) and temperatures of 80–100°C .
  • Step 3 : Acylation with 2-(4-chlorophenyl)acetamide using coupling agents (e.g., EDC/HOBt) in tetrahydrofuran (THF) at room temperature . Key optimization factors include solvent purity, inert atmosphere (N₂/Ar), and catalyst selection (e.g., K₂CO₃ for deprotonation) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally related pyrazolo-pyrimidines .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological activities have been reported for analogs of this compound?

Structurally similar compounds exhibit:

  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidine derivatives inhibit tyrosine kinases (e.g., JAK2, EGFR) at IC₅₀ values of 10–100 nM .
  • Antimicrobial Activity : Chlorophenyl and methylthio groups enhance Gram-positive bacterial inhibition (MIC: 2–8 µg/mL) .
  • Anticancer Potential : Analogous acetamides induce apoptosis in HeLa cells via caspase-3 activation .

Advanced Research Questions

Q. How can researchers resolve low synthetic yields during the acylation step?

Common issues and solutions:

  • Side Reactions : Competing hydrolysis of activated intermediates—mitigated by using dry solvents and molecular sieves .
  • Steric Hindrance : Bulky substituents reduce reactivity; employ microwave-assisted synthesis (50–80°C, 30 min) to enhance kinetics .
  • Byproduct Formation : Monitor reaction progress via TLC and optimize stoichiometry (1.2:1 molar ratio of acylating agent to intermediate) .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Substituent Variation : Synthesize derivatives with altered pyrrolidine (e.g., piperidine) or methylthio (e.g., methoxy) groups to assess impact on bioactivity .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like PI3Kγ or COX-2, guided by crystallographic data from analogs .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (pyrimidine N) and hydrophobic regions (chlorophenyl) using Schrödinger Suite .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fraction) to identify labile groups (e.g., methylthio) requiring stabilization .
  • Formulation Optimization : Improve bioavailability via nanoemulsions or cyclodextrin complexes, as shown for related pyrazolo-pyrimidines .
  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., MCF-7, A549) and animal models (e.g., xenograft mice) to confirm target specificity .

Q. What advanced techniques validate target engagement in cellular assays?

  • Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment to confirm binding .
  • RNA Interference (RNAi) : Knock down putative targets (e.g., EGFR) and assess rescue of compound-induced cytotoxicity .
  • Click Chemistry : Incorporate alkyne tags into the compound for pull-down assays and proteomic identification of interacting proteins .

Methodological Challenges

Q. How can researchers address solubility limitations in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or glycoside moieties to improve solubility, as demonstrated for pyrimidine derivatives .

Q. What computational tools predict metabolic pathways and toxicity risks?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and hERG liability .
  • MetaSite : Map Phase I/II metabolic sites (e.g., methylthio oxidation to sulfoxide) using ligand-based models .

Q. How should stability studies be designed for long-term storage?

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks, monitoring degradation via HPLC .
  • Lyophilization : Enhance shelf life by lyophilizing in trehalose matrix (1:5 w/w) to prevent hydrolysis .

Contradictory Data Analysis

Q. How to reconcile discrepancies in reported kinase inhibition profiles?

  • Assay Variability : Compare enzymatic (recombinant kinases) vs. cellular (phospho-antibody) assays to distinguish direct inhibition from downstream effects .
  • Off-Target Screening : Profile the compound against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .

Ethical and Practical Considerations

Q. What ethical guidelines apply to in vivo testing of this compound?

  • Follow ARRIVE 2.0 guidelines for animal studies, including power analysis to minimize cohort sizes .
  • Prioritize non-mammalian models (e.g., zebrafish) for preliminary toxicity screening .

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